molecular formula C22H20FN3O B14982969 2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14982969
M. Wt: 361.4 g/mol
InChI Key: QGGLHICEPBILOU-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with fluorophenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Chemical Reactions Analysis

2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with altered functional groups.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other substituents, leading to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-[(4-fluorophenyl)amino]-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups may exhibit similar chemical reactivity and biological properties, but their overall activity is influenced by the presence of other functional groups.

    Methylphenyl Compounds: These compounds contain methylphenyl groups and may have comparable chemical and biological properties, depending on their overall structure.

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O/c1-13-3-5-15(6-4-13)16-11-19-21(20(27)12-16)14(2)24-22(26-19)25-18-9-7-17(23)8-10-18/h3-10,16H,11-12H2,1-2H3,(H,24,25,26)

InChI Key

QGGLHICEPBILOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=C(C=C4)F

Origin of Product

United States

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